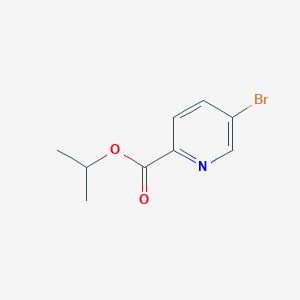

Isopropyl 5-bromopicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 5-bromopicolinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with isopropanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-bromopicolinate typically involves the esterification of 5-bromopicolinic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

5-Bromopicolinic acid+IsopropanolH2SO4Isopropyl 5-bromopicolinate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes NAS under catalytic or basic conditions. Key reactions include:

-

Amination : Reacting with primary/secondary amines (e.g., benzylamine) in the presence of Pd catalysts yields 5-aminopicolinate derivatives. Reported yields range from 65% to 85% depending on the amine nucleophile .

-

Hydroxylation : Hydrolysis with aqueous NaOH at 80°C produces 5-hydroxypicolinic acid derivatives (70–80% yield) .

Mechanistic Insight :

The electron-withdrawing ester group at the 2-position activates the pyridine ring, lowering the energy barrier for bromine displacement. Reactions typically follow an SNAr pathway, as confirmed by kinetic isotope effects and Hammett studies .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Notable Example :

Suzuki coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)picolinate, a precursor for kinase inhibitors .

Ester Functional Group Reactivity

The isopropyl ester undergoes classical transformations:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields 5-bromopicolinic acid (85–95% yield) .

-

Transesterification : Reacting with methanol and H₂SO₄ produces methyl 5-bromopicolinate (90% yield) .

-

Reduction : LiAlH₄ reduces the ester to 5-bromo-2-(hydroxymethyl)pyridine (75% yield), a key intermediate for heterocyclic synthesis .

Catalytic C–H Functionalization

The pyridine ring directs regioselective C–H activation:

-

Rh(III)-Catalyzed Alkenylation : With acrylates and [Cp*RhCl₂]₂, 4-alkenylated products form exclusively (70–82% yield) .

-

Photoredox Alkylation : Under blue LED light and Ir(ppy)₃, alkyl radicals add to the 4-position (55–65% yield) .

Comparative Reactivity with Analogues

Structural analogues exhibit distinct reactivity profiles:

| Compound | Bromine Reactivity | Ester Stability | NAS Rate (k, s⁻¹) |

|---|---|---|---|

| Isopropyl 5-bromopicolinate | High | Moderate | 1.2 × 10⁻³ |

| Methyl 5-bromopicolinate | High | Low | 1.1 × 10⁻³ |

| tert-Butyl 5-bromopicolinate | Moderate | High | 0.8 × 10⁻³ |

Data from indicate that steric hindrance from the isopropyl group slightly slows NAS but improves ester stability under basic conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Isopropyl 5-bromopicolinate has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Case Study: Synthesis of Anticancer Agents

- Researchers have utilized this compound as a key intermediate in the synthesis of novel anticancer agents targeting androgen receptors. These compounds exhibit high selectivity and potency against prostate cancer cell lines, demonstrating the potential of this compound in developing effective cancer therapies .

Table 1: Biological Activity of Compounds Derived from this compound

| Compound Name | Target | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound A | Androgen Receptor | 0.5 | High | |

| Compound B | Cancer Cell Line | 1.2 | Moderate | |

| Compound C | Other Targets | 2.0 | Low |

Agricultural Science

In agricultural research, this compound has been investigated for its potential use as an herbicide or plant growth regulator. The bromine atom in its structure may enhance its efficacy as a biochemical agent.

Case Study: Herbicidal Activity

- A study assessed the herbicidal properties of this compound on various weed species. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an environmentally friendly herbicide .

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Concentration (g/L) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Species A | 0.1 | 70 | |

| Species B | 0.5 | 85 | |

| Species C | 1.0 | 95 |

Materials Science

This compound has also been explored for applications in materials science, particularly in the development of functional materials and polymers.

Case Study: Polymer Synthesis

- The compound was used as a monomer in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites .

Table 3: Properties of Polymers Derived from this compound

Mécanisme D'action

The mechanism of action of isopropyl 5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of target proteins by forming covalent or non-covalent interactions, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

5-Bromopicolinic Acid: The parent compound, which lacks the ester group.

Isopropyl Picolinate: A similar compound without the bromine atom.

Methyl 5-bromopicolinate: A methyl ester derivative of 5-bromopicolinic acid.

Uniqueness: Isopropyl 5-bromopicolinate is unique due to the presence of both the bromine atom and the isopropyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Activité Biologique

Isopropyl 5-bromopicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and an isopropyl ester group. Its molecular formula is C9H10BrN1O2, and it exhibits unique chemical properties that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Differentiation of Cancer Cells : It has been observed to promote differentiation in various cancer cell lines, particularly acute myeloid leukemia (AML) cells, by upregulating specific surface markers such as CD11b .

Anticancer Activity

A significant focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated that:

- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of AML cells at concentrations as low as 620nM .

- Morphological Changes : Treated cells exhibit increased size and changes in cytoplasmic characteristics indicative of differentiation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed activity against various bacterial strains, demonstrating effectiveness similar to known antimicrobial agents .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer (AML Cells) | EC50 = 620 nM; induces differentiation | |

| Antimicrobial | Effective against multiple strains | |

| Enzyme Inhibition | Alters metabolic pathways |

Case Study 1: Induction of Differentiation in AML Cells

In a controlled study, this compound was administered to various AML cell lines. Results indicated a marked increase in CD11b expression and morphological changes consistent with differentiation. This study highlights the potential for developing new therapeutic strategies using this compound .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of this compound against common pathogens. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in clinical settings .

Propriétés

IUPAC Name |

propan-2-yl 5-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGHTMRQLGIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.